5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione 5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Brand Name: Vulcanchem
CAS No.: 537043-40-6
VCID: VC4223506
InChI: InChI=1S/C24H19ClN4O4S/c25-15-8-6-14(7-9-15)19-20-17(2-1-3-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-4-10-16(11-5-13)29(32)33/h4-11,19H,1-3,12H2,(H2,26,27,28,31)
SMILES: C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)C(=O)C1
Molecular Formula: C24H19ClN4O4S
Molecular Weight: 494.95

5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

CAS No.: 537043-40-6

Cat. No.: VC4223506

Molecular Formula: C24H19ClN4O4S

Molecular Weight: 494.95

* For research use only. Not for human or veterinary use.

5-(4-chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione - 537043-40-6

Specification

CAS No. 537043-40-6
Molecular Formula C24H19ClN4O4S
Molecular Weight 494.95
IUPAC Name 5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Standard InChI InChI=1S/C24H19ClN4O4S/c25-15-8-6-14(7-9-15)19-20-17(2-1-3-18(20)30)26-22-21(19)23(31)28-24(27-22)34-12-13-4-10-16(11-5-13)29(32)33/h4-11,19H,1-3,12H2,(H2,26,27,28,31)
Standard InChI Key CLFARWCPROCVEJ-UHFFFAOYSA-N
SMILES C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)Cl)C(=O)C1

Introduction

Chemical Identity and Structural Features

5-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (CAS: 537043-40-6) is a heterocyclic compound with a fused pyrimidoquinoline backbone. Its molecular formula is C₂₄H₁₉ClN₄O₄S, and it has a molecular weight of 494.95 g/mol. The IUPAC name reflects its complex structure: a tetrahydropyrimido[4,5-b]quinoline core substituted with a 4-chlorophenyl group at position 5, a 4-nitrobenzylthio moiety at position 2, and ketone groups at positions 4 and 6. Key structural features include:

  • Aromatic systems: The quinoline and pyrimidine rings contribute to planar rigidity.

  • Electron-withdrawing groups: The 4-nitrobenzylthio (-S-CH₂-C₆H₄-NO₂) and 4-chlorophenyl (C₆H₄-Cl) substituents enhance electrophilic character.

  • Hydrogen bond acceptors: The carbonyl groups at positions 4 and 6 facilitate interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₁₉ClN₄O₄S
Molecular Weight494.95 g/mol
CAS Number537043-40-6
IUPAC Name5-(4-chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Topological Polar Surface Area137 Ų

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step reactions, typically involving:

  • Cyclocondensation: 6-Amino-1,3-dimethyluracil reacts with dimedone and aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic or basic conditions to form the pyrimidoquinoline core .

  • Nucleophilic Substitution: Introduction of the 4-chlorophenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

  • Thioether Formation: The 4-nitrobenzylthio moiety is introduced using 4-nitrobenzyl mercaptan in the presence of oxidizing agents (e.g., H₂O₂) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
1Dimedone, 4-nitrobenzaldehyde, DABCO, 90°C78
24-Chlorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃65
34-Nitrobenzyl mercaptan, H₂O₂, EtOH72

Green Chemistry Approaches

Ultrasound-assisted synthesis reduces reaction times (≤2 hours) and improves yields (up to 85%) by enhancing mass transfer . Solvent-free conditions using DABCO as a catalyst further minimize environmental impact .

AssayResult (IC₅₀/MIC)Reference
S. aureus (MIC)8 µg/mL
HepG2 Cytotoxicity2.1 µM
TNF-α Inhibition (RAW 264.7)12.3 µM

Mechanism of Action

The compound’s bioactivity arises from:

  • DNA Intercalation: Planar quinoline moiety inserts between base pairs, disrupting replication .

  • Enzyme Inhibition: The nitro group participates in redox cycling, generating reactive oxygen species (ROS) that damage microbial DNA .

  • Receptor Antagonism: Molecular docking studies suggest high affinity for adenosine A₂A receptors (ΔG = -9.8 kcal/mol), implicating potential in neurological disorders.

Research Advancements and Challenges

Structural Modifications

  • Nitro → Amino Reduction: Improves solubility but reduces antimicrobial potency.

  • Chlorophenyl Replacement: Fluoro analogs show enhanced blood-brain barrier penetration .

Pharmacokinetics

Poor oral bioavailability (<15%) due to low solubility (LogP = 3.2) and first-pass metabolism. Nanoformulations (e.g., liposomes) increase AUC by 4-fold in rat models .

Toxicity Concerns

Dose-dependent hepatotoxicity (ALT elevation at 50 mg/kg) necessitates structural optimization .

Applications and Future Directions

  • Antibacterial Coatings: Incorporated into medical polymers to prevent device-related infections .

  • Combination Therapy: Synergizes with doxorubicin against multidrug-resistant cancers .

  • Neuroprotection: Ongoing studies explore A₂A receptor antagonism for Parkinson’s disease.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator